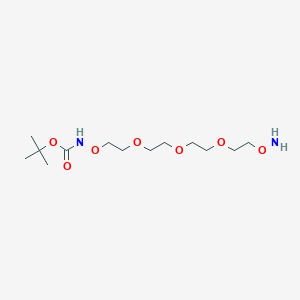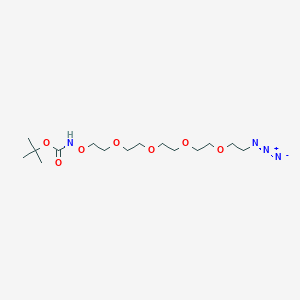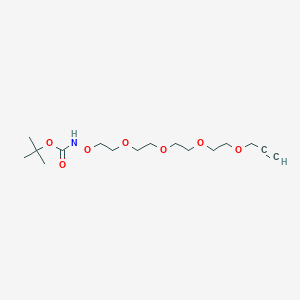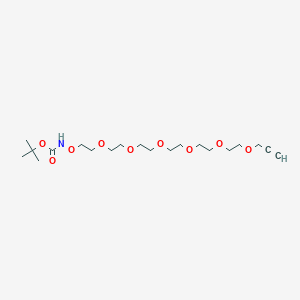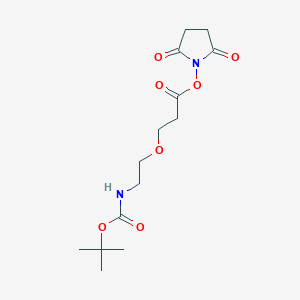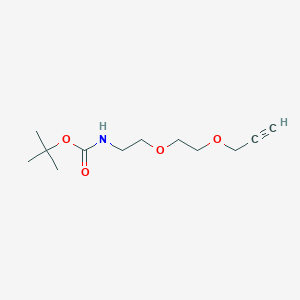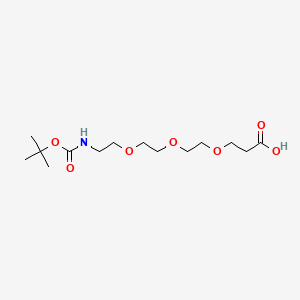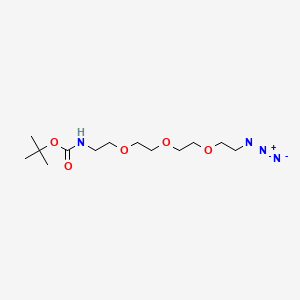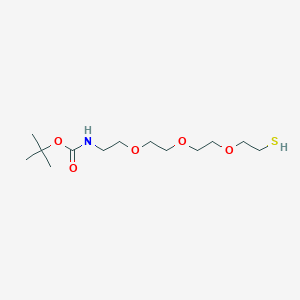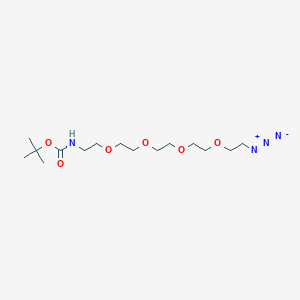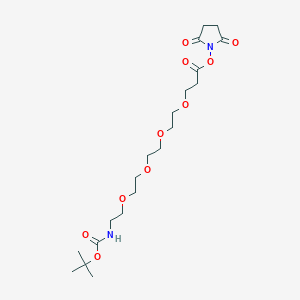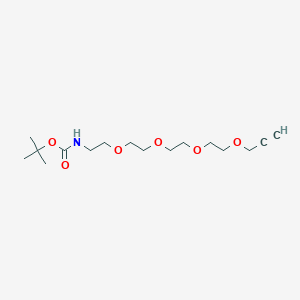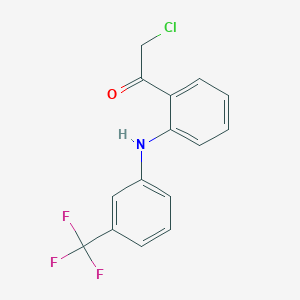
TED-347
Vue d'ensemble
Description
Novel covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells, blocking iTEAD transcriptional activity and inhibiting glioblastoma cell viability
TED-347 is a covalent inhibitor of TEAD4-Yap1 protein-protein interaction in mammalian cells which blocks iTEAD transcriptional activity and inhibits glioblastoma cell viability.
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle, présent dans TED-347, est une caractéristique courante de nombreux médicaments approuvés par la FDA {svg_1}. Ce groupe peut améliorer les activités pharmacologiques des molécules médicamenteuses, les rendant plus efficaces. Par conséquent, this compound pourrait potentiellement être utilisé dans le développement de nouveaux produits pharmaceutiques {svg_2}.
Applications agrochimiques
Les trifluorométhylpyridines, qui partagent une structure similaire à celle de this compound, sont largement utilisées dans l'industrie agrochimique {svg_3}. Elles sont souvent utilisées pour protéger les cultures des ravageurs {svg_4}. Compte tenu de cela, this compound pourrait potentiellement être utilisé dans le développement de nouveaux produits agrochimiques.
Développement de produits chimiques organiques fluorés
La présence du groupe trifluorométhyle dans this compound pourrait le rendre utile dans le développement de produits chimiques organiques fluorés {svg_5}. Ces produits chimiques ont une large gamme d'applications, notamment dans les domaines de l'agrochimie, des produits pharmaceutiques et des matériaux fonctionnels {svg_6}.
Applications en science des matériaux
Les composés fluorés sont souvent utilisés dans le développement de nouveaux matériaux en raison de leurs propriétés uniques {svg_7}. Par conséquent, this compound pourrait potentiellement être utilisé dans la recherche et le développement en science des matériaux.
Mécanisme D'action
Target of Action
TED-347, also known as 2-Chloro-1-(2-((3-(trifluoromethyl)phenyl)amino)phenyl)ethanone, primarily targets the YAP-TEAD protein-protein interaction . The TEAD family of transcription factors and the transcriptional co-regulator YAP (its homolog TAZ) are key components of the Hippo pathway . This pathway plays a crucial role in organ size control and tumor suppression .
Mode of Action
This compound acts as a potent, irreversible, covalent, and allosteric inhibitor at the YAP-TEAD protein-protein interaction . It specifically and covalently bonds with Cys-367 within the central pocket of TEAD4 . This bond formation is a key determinant for disrupting the YAP-TEAD interaction .
Biochemical Pathways
The Hippo signaling pathway, which regulates the YAP-TEAD interaction, is affected by this compound . When the interaction between YAP/TAZ and the TEAD family of transcription factors is disrupted, YAP/TAZ are no longer oncogenic . This leads to the suppression of TEAD transcriptional activity .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available, it is known that this compound has an EC50 of 5.9 μM for TEAD4⋅Yap1 protein-protein interaction . This compound also has a Ki of 10.3 μM, indicating its binding affinity .
Result of Action
The action of this compound leads to the inhibition of TEAD4 transcriptional activity and has antitumor activity . It inhibits cell viability in certain cancer types, such as GBM43 cancer cells . This compound also shows a significant reduction in CTGF transcript levels .
Action Environment
It’s worth noting that this compound has the maximum rate of inactivation of 0038 hours, corresponding to a t1/2∞ of 182 hours . This suggests that the compound’s activity may be influenced by factors such as time and potentially, the cellular environment.
Propriétés
IUPAC Name |
2-chloro-1-[2-[3-(trifluoromethyl)anilino]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO/c16-9-14(21)12-6-1-2-7-13(12)20-11-5-3-4-10(8-11)15(17,18)19/h1-8,20H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVDFGYNLUBCSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCl)NC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of TED-347?
A: this compound functions by disrupting the interaction between Yes-associated protein (YAP) and transcriptional enhanced associate domain (TEAD) transcription factors. [, , ]. This interaction is crucial for the transcriptional activity of YAP, a key downstream effector of the Hippo signaling pathway often dysregulated in cancer [, ].
Q2: How does this compound impact cancer cell behavior in vitro?
A: Studies have shown that this compound treatment can hinder the malignant behaviors of esophageal squamous cell carcinoma (ESCC) cells, specifically by suppressing proliferation, invasion, and migration []. This effect is linked to the inhibition of the YAP-TEAD complex formation by this compound [].
Q3: Does this compound influence the expression of other genes related to cancer?
A: Research suggests that this compound can inhibit the promoter activity of serum/glucocorticoid regulated kinase 1 (SGK1) []. SGK1 is a kinase implicated in cell survival and proliferation, and its downregulation by this compound contributes to the compound's anti-cancer effects [].
Q4: Are there any structural modifications of this compound being explored to improve its efficacy?
A: Computational studies have explored modifications to the this compound structure, such as replacing the secondary methyl amide with a chloromethyl ketone moiety []. These modifications aim to enhance the allosteric communication between the TEAD4 and YAP1 domains, potentially leading to a more potent inhibitory effect [].
Q5: What are the potential implications of targeting YAP with this compound in diseases beyond cancer?
A: Research indicates that YAP may play a significant role in the development of fibrosis in Graves' orbitopathy (GO), an autoimmune disorder []. Studies have shown that this compound effectively suppresses the fibrotic response induced by transforming growth factor-β (TGF-β) in orbital fibroblasts []. This finding suggests that YAP inhibition via compounds like this compound could be explored as a therapeutic strategy for GO.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



